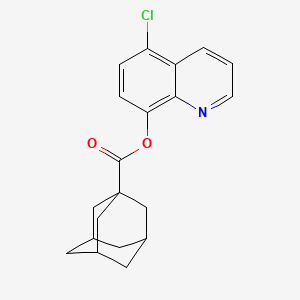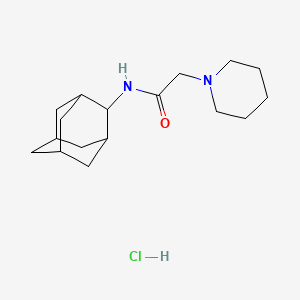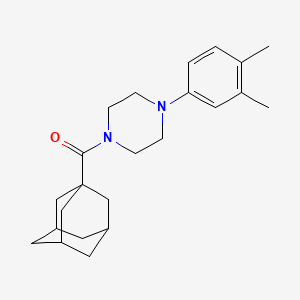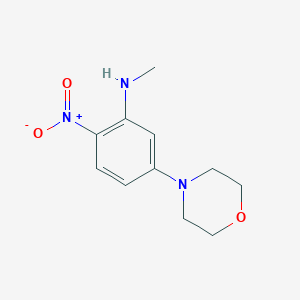
5-氯-8-喹啉基 1-金刚烷甲酸酯
描述
5-chloro-8-quinolinyl 1-adamantanecarboxylate, also known as CQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoline and adamantine, and its unique chemical structure has led to numerous investigations into its properties and potential applications.
科学研究应用
合成方法和反应性
一种合成 3-芳基化喹啉衍生物的新型方案展示了 1-金刚烷甲酸在钯催化下的用途。该方法展示了高活性和选择性,对药物发现和功能材料应用具有潜在前景 (He 等人,2016)。此外,在 1-溴金刚烷存在下喹啉的电化学金刚烷化突出了合成金刚烷化二氢喹啉和喹啉结构的合成途径,表明在各种化学合成中具有应用前景 (Hess 和 Huhn,1981)。
聚合物应用
5-氯-8-喹啉基丙烯酸酯和甲基丙烯酸酯及其与丙烯酸和甲基丙烯酸共聚物的均聚物的制备和表征突出了这些材料在制备水溶性共聚物方面的潜力。这些共聚物与聚(N-乙烯基-2-吡咯烷酮)形成互聚合物复合物,表明它们在先进材料应用中具有潜在用途 (Bankova 等人,1996)。
缓蚀
双喹啉-8-醇衍生物在酸性环境中对 C35E 钢的缓蚀抑制作用得到了显着证实,表明这些化合物可以提供防腐蚀保护性能。该研究表明 5-氯-8-喹啉基衍生物在防腐蚀方面具有应用前景 (El Faydy 等人,2021)。
分子识别和组装
分子识别研究展示了 1,3-双[(吡啶-2-基氨基)羰基]金刚烷作为一维图案的极其通用的组装体,这可能成为设计纳米技术和材料科学应用的新型分子支架的关键 (Karle 等人,1997)。
光物理性质
喹啉衍生物通过与 1-溴金刚烷的反应,显示了其在开发抗真菌、抗疟疾、抗结核、抗肿瘤和抗病毒药物中的广泛用途。这表明 5-氯-8-喹啉基 1-金刚烷甲酸酯衍生物可以进一步探索其光物理性质和在药物开发中的应用 (Shadrikova 等人,2015)。
作用机制
Target of Action
Quinoline derivatives have been known to play a significant role in medicinal chemistry, especially in the development of potential anticancer agents . Adamantane derivatives, on the other hand, exhibit a range of biological activities, including antiviral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anesthetic activity .
Mode of Action
The multi-target approach or hybridization is considered a promising strategy in drug design and discovery . This involves the compound interacting with multiple targets, potentially improving affinity and potency while simultaneously decreasing resistance and side effects.
Biochemical Pathways
Quinoline-chalcone hybrids have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Pharmacokinetics
The synthesis of new 1-adamantanecarboxylic acid derivatives has been reported , which could potentially impact the bioavailability of the compound.
Result of Action
Given the known activities of quinoline and adamantane derivatives, it can be hypothesized that the compound may exhibit a range of biological activities, potentially including anticancer effects .
生化分析
Biochemical Properties
5-chloro-8-quinolinyl 1-adamantanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including 5-chloro-8-quinolinyl 1-adamantanecarboxylate, have been shown to inhibit proteasome activity, which is crucial for protein degradation in cells . This inhibition can lead to the accumulation of damaged or misfolded proteins, triggering cellular stress responses. Additionally, the adamantane moiety in the compound enhances its stability and bioavailability, making it a valuable tool in biochemical studies .
Cellular Effects
5-chloro-8-quinolinyl 1-adamantanecarboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, the compound’s ability to inhibit proteasome activity can lead to altered gene expression patterns and metabolic changes in cells .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-8-quinolinyl 1-adamantanecarboxylate involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, it can bind to the proteasome’s catalytic subunits, preventing the degradation of ubiquitinated proteins . This inhibition can result in the accumulation of proteins that regulate cell cycle progression and apoptosis. Additionally, the quinoline moiety can interact with DNA and RNA, affecting gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-8-quinolinyl 1-adamantanecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Long-term exposure to 5-chloro-8-quinolinyl 1-adamantanecarboxylate can result in sustained inhibition of proteasome activity, leading to chronic cellular stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 5-chloro-8-quinolinyl 1-adamantanecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to balance the compound’s therapeutic benefits and potential risks.
Metabolic Pathways
5-chloro-8-quinolinyl 1-adamantanecarboxylate is involved in several metabolic pathways. The compound undergoes enzymatic transformations, including hydroxylation and oxidation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of 5-chloro-8-quinolinyl 1-adamantanecarboxylate are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-chloro-8-quinolinyl 1-adamantanecarboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, quinoline derivatives can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-chloro-8-quinolinyl 1-adamantanecarboxylate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the quinoline moiety can interact with nuclear receptors, facilitating its localization to the nucleus . Additionally, the adamantane moiety can enhance the compound’s stability within cellular membranes, promoting its accumulation in lipid-rich organelles . Understanding the subcellular localization of 5-chloro-8-quinolinyl 1-adamantanecarboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(5-chloroquinolin-8-yl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-16-3-4-17(18-15(16)2-1-5-22-18)24-19(23)20-9-12-6-13(10-20)8-14(7-12)11-20/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZRMZQRVLTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C5C(=C(C=C4)Cl)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)

![2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)
![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![N-{1-[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063688.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4063699.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)

![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)
![4-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063716.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4063726.png)
